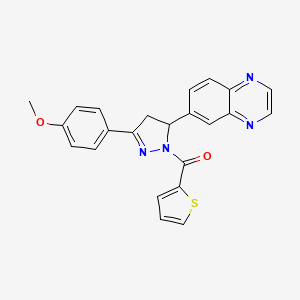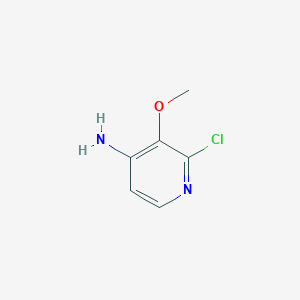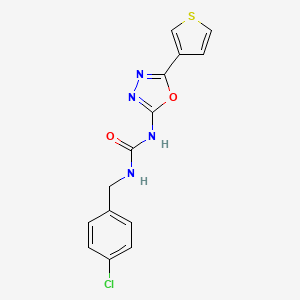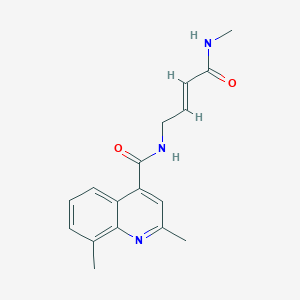
Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known by its chemical formula, C11H15BrN2O3.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of novel heterocyclic compounds, which are crucial for the development of new pharmaceuticals. For example, it has been involved in the synthesis of pyridyl–pyrazole-3-one derivatives. These derivatives have demonstrated selective cytotoxicity against certain tumor cell lines without harming normal liver cells, highlighting their potential in cancer therapy (Q. Huang et al., 2017).
Biological Activity Enhancement
It serves as a precursor in the creation of comenic acid derivatives containing isoxazole and isothiazole moieties. These compounds, when used in combination with certain antitumor drugs, have shown a synergistic effect in chemotherapy, particularly in the treatment of brain tumors (A. Kletskov et al., 2018).
Catalyst in Synthesis Processes
The compound is used in facilitating synthesis processes, such as in the solvent and catalyst-induced synthesis of highly substituted imidazoles. These methodologies are essential for developing efficient, cost-effective, and environmentally friendly synthetic routes (H. Shaterian & M. Ranjbar, 2011).
Color Tuning of Iridium Complexes
In materials science, it is used in the synthesis of iridium complexes for color tuning. These complexes find applications in organic light-emitting diodes (OLEDs) and other photophysical devices, illustrating the compound's versatility beyond pharmaceuticals (S. Stagni et al., 2008).
Propiedades
IUPAC Name |
methyl 5-bromo-2-(oxan-4-yl)-1H-imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-15-10(14)7-8(11)13-9(12-7)6-2-4-16-5-3-6/h6H,2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRYBEKZPIDMDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=N1)C2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 6-chloropyridine-3-carboxylate](/img/structure/B2730577.png)
![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2730578.png)
![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2730582.png)

![N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2730586.png)

![6-[2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B2730591.png)
![2-(cyanomethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2730592.png)




